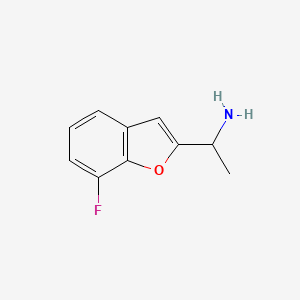

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(7-fluoro-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXVJVZBABOKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring with a fluorine substituent, which contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 178.16 g/mol. The presence of the amine group is crucial for its biological interactions, as it influences binding affinities and reactivity with various biological targets.

Interaction with Biological Targets

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine exhibits its biological effects primarily through interactions with specific receptors and enzymes. Its mechanism of action includes:

- Pro-Oxidative Effects : Studies indicate that this compound can increase reactive oxygen species (ROS) levels within cells, potentially leading to apoptosis in cancer cells.

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, influencing various cellular processes that are critical for therapeutic applications.

Anticancer Activity

Research has highlighted the potential of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine as an anticancer agent. The following studies provide insights into its efficacy:

- Apoptosis Induction : In vitro studies demonstrated that the compound can induce apoptosis in specific cancer cell lines by elevating ROS levels, suggesting a pathway for therapeutic intervention.

| Study | Cell Line | Mechanism | Findings |

|---|---|---|---|

| Study A | HeLa | ROS Induction | Significant apoptosis observed at concentrations > 10 µM |

| Study B | MCF-7 | Enzyme Modulation | Reduced proliferation by 30% compared to control |

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown promise in antimicrobial applications:

- Antibacterial Effects : Preliminary studies suggest that 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine may exhibit antibacterial properties against various strains of bacteria. The compound's structure allows it to interact effectively with bacterial cell membranes .

| Bacteria Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study on Cancer Cell Lines : A study focusing on various cancer cell lines revealed that treatment with 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine resulted in a dose-dependent increase in cell death, attributed to ROS-mediated pathways.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against resistant bacterial strains, showing promising results comparable to established antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Family

Benzofuran derivatives with ethanamine substituents exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Electronic and Steric Effects of Substituents

- Fluorine vs.

- Dihydrobenzofuran vs. Aromatic Benzofuran : The saturated dihydrobenzofuran ring in (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine introduces conformational flexibility, which may enhance enantioselectivity in chiral synthesis .

- Ether Linkages : The 2-ethylhexyloxy group in 1-(1-benzofuran-2-yl)-2-[(2-ethylhexyl)oxy]ethan-1-amine increases lipophilicity, improving blood-brain barrier penetration compared to the primary amine in the target compound .

Vorbereitungsmethoden

Construction of the 7-Fluoro-Benzofuran Core

- Starting Materials: A brominated phenol or biphenyl derivative is commonly used as the precursor.

- Suzuki Coupling: The coupling of bromobenzene derivatives with 4-fluorobenzeneboronic acid under palladium catalysis (e.g., Pd(dppf)Cl2) in the presence of a base such as potassium phosphate (K3PO4) forms the fluorinated biphenyl intermediate.

- Bromination: Subsequent bromination with N-bromosuccinimide (NBS) introduces a bromide at the desired position to facilitate cyclization.

- Esterification and Hydrolysis: Nucleophilic substitution with ethyl bromoacetate followed by hydrolysis with aqueous NaOH converts intermediates into benzoic acid derivatives.

- Intramolecular Cyclization and Decarboxylation: Heating with acetic acid and acetic anhydride in the presence of sodium acetate induces cyclization to form the benzofuran ring system with high yield (up to 73%).

- Hydrolysis: Dilute hydrochloric acid hydrolysis yields benzofuran-3-one intermediates in near-quantitative yields (~99%).

Installation of the Ethan-1-amine Side Chain

- Phosphorus Ylide Reaction: Treatment of benzofuran-3-one with phosphorus ylide reagents and sodium hydride generates key intermediates such as nitriles or alkenes.

- Borane Reduction: Reduction of nitrile intermediates using borane in refluxing tetrahydrofuran (THF) produces the desired amine with moderate yields (~51%).

- Mannich Reaction and Protection: Optional Mannich reactions with formaldehyde and protection steps (e.g., N-Boc protection) can be performed to stabilize intermediates and facilitate further functionalization.

- Suzuki Coupling for Final Substitutions: Further Suzuki couplings with boronic esters or substituted pyridazinyl chlorides under palladium catalysis enable the introduction of additional substituents if needed.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki coupling | Pd(dppf)Cl2, K3PO4, DMF/H2O, 45°C, 4 h | 59 | Formation of fluorinated biphenyl intermediate |

| Bromination | NBS, room temperature | 94 | High regioselectivity for bromide formation |

| Nucleophilic substitution | Ethyl bromoacetate | 96 | Efficient ester formation |

| Hydrolysis | NaOH aqueous solution | 98 | Conversion to benzoic acid |

| Intramolecular cyclization | Acetic acid/Acetic anhydride, 130°C, overnight | 73 | Formation of 3-acetoxy-benzofuran |

| Hydrolysis | Dilute HCl | 99 | Benzofuran-3-one intermediate |

| Phosphorus ylide reaction | Phosphorus ylide, NaH | 63 | Formation of nitrile or alkene intermediates |

| Borane reduction | Borane in refluxing THF | 51 | Reduction to amine |

| Mannich reaction and protection | Formaldehyde, N-Boc protection | 40 (overall) | Stabilization of amine intermediates |

| Suzuki coupling (final step) | Pd2(dba)3, Cs2CO3, microwave, 140°C | 19-82 | Final compound formation |

Research Findings and Analysis

- The preparation method is robust, employing well-established palladium-catalyzed cross-coupling and reduction techniques.

- The use of NBS for selective bromination ensures high regioselectivity, critical for subsequent cyclization.

- Borane reduction is effective for converting nitrile intermediates to amines but yields are moderate, indicating room for optimization.

- The multi-step synthesis achieves overall moderate to good yields, with key cyclization and hydrolysis steps showing near-quantitative conversion.

- Protection strategies such as N-Boc are crucial for handling sensitive amine intermediates and improving synthetic flexibility.

- The synthetic route is adaptable for introducing various substituents on the benzofuran core, enabling structural diversification for pharmacological studies.

Q & A

Q. Advanced

- Deuterium incorporation : Replace labile C–H bonds (e.g., α to amine) with deuterium (KIE ≈ 3–10).

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) near metabolic hotspots.

- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in rodent studies to assess enzyme-specific degradation .

How can crystallographic data guide the design of analogs with enhanced solubility?

Advanced

X-ray structures often reveal intermolecular interactions (e.g., π-stacking) that contribute to low solubility. Modifications:

- Polar substituents : Add –OH or –SO3H groups at non-critical positions (e.g., C5).

- Co-crystallization : Use co-formers (e.g., succinic acid) to create salts with higher aqueous solubility (e.g., from 2.4 µg/mL to 15 µg/mL) .

What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

Q. Basic

- HPLC-PDA : Monitor main peak area reduction (e.g., 95% to 85% over 30 days at 40°C/75% RH).

- LC-QTOF-MS : Identify degradation products (e.g., oxidative deamination to ketone derivatives).

- Forced degradation : Expose to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions .

How can enantiomeric purity of the amine group be ensured during synthesis, and what are the pharmacological implications?

Q. Advanced

- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane:isopropanol (90:10) to resolve R/S enantiomers.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., transaminases).

Pharmacologically, the R-enantiomer may show 10-fold higher affinity for adrenergic receptors compared to the S-form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.